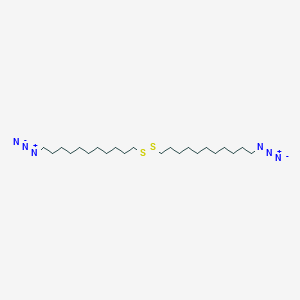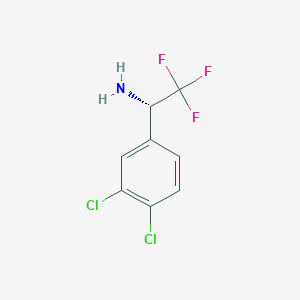
Bis(11-azidoundecyl) disulfide
概要
説明
Bis(11-azidoundecyl) disulfide is a chemical compound with the empirical formula C22H44N6S2 . It has a molecular weight of 456.75 . The compound is available for research and development use .
Molecular Structure Analysis
The molecular structure of Bis(11-azidoundecyl) disulfide consists of two 11-azidoundecyl groups connected by a disulfide bond . The InChI string representation of the molecule isInChI=1S/C22H44N6S2/c23-27-25-19-15-11-7-3-1-5-9-13-17-21-29-30-22-18-14-10-6-2-4-8-12-16-20-26-28-24/h1-22H2 . Physical And Chemical Properties Analysis
Bis(11-azidoundecyl) disulfide is a liquid at room temperature . It has a molecular weight of 456.8 g/mol . The compound has a complexity of 397 and a topological polar surface area of 79.3 Ų .科学的研究の応用
Self-Healing Materials
Bis(11-azidoundecyl) disulfide has implications in the development of self-healing materials. A study highlighted the use of aromatic disulfide metathesis, where compounds like bis(4-aminophenyl) disulfide serve as dynamic crosslinkers in designing self-healing poly(urea–urethane) elastomers. These materials demonstrate significant healing efficiency at room temperature without requiring catalysts or external intervention (Rekondo et al., 2014).
Vulcanization in Polymer Science
In polymer science, especially in vulcanization, bis(11-azidoundecyl) disulfide plays a crucial role. A study on Bis(diisopropyl)thiophosphoryl disulfide (DIPDIS) as a sulfur donor in cis-1,4-polyisoprene vulcanization reveals that these disulfides are integral in forming poly- and disulfidic crosslinks, enhancing the thermal and oxidative aging behavior of vulcanizates (Pimblott et al., 1975).
Electrosynthesis
Bis(11-azidoundecyl) disulfide is significant in electrosynthesis processes. The electrosynthesis of hetero-hetero atom bonds, like Bis(dialkylthiocarbamoyl) disulfides from dialkylamines and carbon disulfide, demonstrates the compound's utility in creating complex chemical structures through electrolysis (Torii et al., 1978).
Pharmaceutical and Biomedical Research
In the field of pharmaceutical and biomedical research, bis(11-azidoundecyl) disulfide is used in synthesizing oligodeoxyribonucleotide phosphorothioate analogues. New sulfurizing agents like bis(benzenesulfonyl)disulfide and others are developed for automated synthesis, showcasing the compound's relevance in creating biologically significant structures (Efimov et al., 1995).
Structural Chemistry
In structural chemistry, studies on bis(organothiophosphoryl) disulfides, including their crystal and molecular structures, reveal insights into the dynamics of these compounds. This research contributes to understanding the structural properties and potential applications of bis(11-azidoundecyl) disulfide in materials science and chemistry (Knopik et al., 1993).
Weak Sulfur Interactions and Hydrogen Bonds
The study of bis[2-(1H-Benzimidazol-2-yl)phenyl]disulfide derivatives provides insights into weak sulfur interactions and hydrogen bonds, which are crucial in understanding the molecular behavior of bis(11-azidoundecyl) disulfide and similar compounds (Esparza-Ruiz et al., 2007).
Safety and Hazards
Bis(11-azidoundecyl) disulfide may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate personal protective equipment, including gloves and eye protection . If inhaled, move to fresh air and seek medical attention if symptoms persist . In case of skin or eye contact, rinse with plenty of water and seek medical advice .
将来の方向性
作用機序
Target of Action
Bis(11-azidoundecyl) disulfide is a complex chemical compound with the empirical formula C22H44N6S2 It’s known that disulfides generally interact with thiol groups in biological systems .
Mode of Action
Based on the general behavior of disulfides, it can be inferred that bis(11-azidoundecyl) disulfide may undergo redox reactions with thiol groups, leading to the formation of new disulfide bonds .
Biochemical Pathways
Disulfides are known to play a role in various biochemical processes, including protein folding and stabilization .
Result of Action
The formation of disulfide bonds can lead to changes in protein structure and function .
特性
IUPAC Name |
1-azido-11-(11-azidoundecyldisulfanyl)undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N6S2/c23-27-25-19-15-11-7-3-1-5-9-13-17-21-29-30-22-18-14-10-6-2-4-8-12-16-20-26-28-24/h1-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGNSCLNVXDBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN=[N+]=[N-])CCCCCSSCCCCCCCCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722899 | |
| Record name | 1-Azido-11-[(11-azidoundecyl)disulfanyl]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(11-azidoundecyl) disulfide | |
CAS RN |
881375-91-3 | |
| Record name | 1-Azido-11-[(11-azidoundecyl)disulfanyl]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(11-azidoundecyl) disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Methyl-3H-pyrazolo[3,4-B]pyridine](/img/structure/B1506940.png)


![Vanadium,bis[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B1506959.png)



![methyl 7-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1506965.png)

